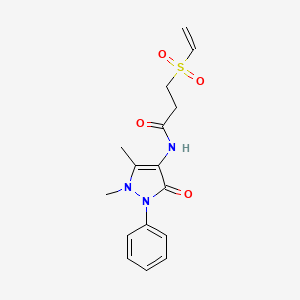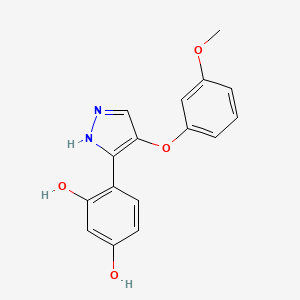
4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol” is a benzene derivative with a pyrazole group and a methoxyphenol group attached to it. The presence of these functional groups could give this compound unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenol group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The benzene ring in the compound contributes to its stability due to the delocalization of pi electrons. The pyrazole ring is a heterocyclic compound containing nitrogen, which could participate in various chemical reactions. The methoxyphenol group contains an ether and a phenol, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution, while the pyrazole ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be affected by the polar groups present in it. Its reactivity could be influenced by the presence of the benzene ring and the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Research by Viji et al. (2020) on a structurally similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involved molecular docking and quantum chemical calculations to understand its molecular structure and spectroscopic data. This study utilized DFT calculations to optimize the molecule's geometry, analyze its vibrational spectra, and calculate molecular parameters such as bond lengths and angles. The study also explored the biological effects through molecular docking results, suggesting potential applications in drug discovery and design (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V., 2020).
Synthesis and Bioactivity Studies
Gul et al. (2016) synthesized a series of new compounds including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from specific benzaldehydes. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, revealing some derivatives with interesting cytotoxic activities. This suggests their applicability in developing novel anticancer agents and highlights the significance of chemical modifications to enhance biological activity (Gul, H., Tuğrak, M., Sakagami, H., Taslimi, P., Gulcin, I., & Supuran, C., 2016).
Complexation with Metal Ions
Research on the reaction of 3-(2-methoxyphenyl)pyrazole with 1,2-bis(bromomethyl)benzene under specific conditions led to the synthesis of a new ligand, which was then reacted with metal ions like Chromium(III) and Ruthenium(III) to form mononuclear complexes. These complexes were studied for their crystal structures, redox properties, and spectroelectrochemistry, providing insights into their potential applications in catalysis and material science (Frey, G. D., Bell, Z. R., Jeffery, J., & Ward, M., 2001).
Antimicrobial and Antioxidant Properties
A new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized and evaluated for antimicrobial and antioxidant activities. This study highlights the potential of these compounds in developing new antimicrobial and antioxidant agents, indicating the broad spectrum of applications ranging from pharmaceuticals to food preservation (Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N., 2017).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its chemical properties and how it interacts with other substances in the reaction .
Eigenschaften
IUPAC Name |
4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQDBWJWMOSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


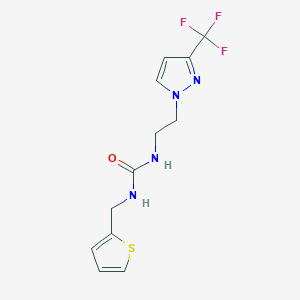
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide](/img/structure/B2672965.png)
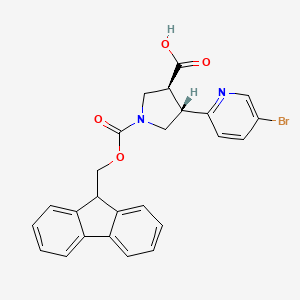
![8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672967.png)
![[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2672970.png)
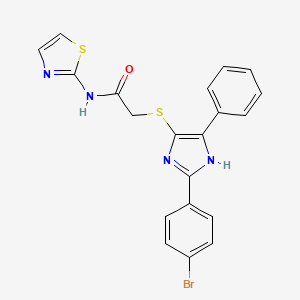

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2672975.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B2672976.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)
![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2672981.png)
